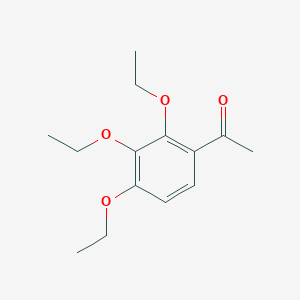

1-(2,3,4-Triethoxyphenyl)ethanone

Description

Properties

CAS No. |

100864-28-6 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(2,3,4-triethoxyphenyl)ethanone |

InChI |

InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

ZQKHMJPSNYPQIV-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |

Synonyms |

2' 3' 4'-TRIETHOXYACETOPHENONE 98 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-(2,3,4-Triethoxyphenyl)ethanone and related compounds:

Key Observations:

- Lipophilicity : Triethoxy substitution (C₁₃H₁₈O₄) increases molecular weight and lipophilicity compared to methoxy (C₁₀H₁₂O₃) or hydroxyl analogs (C₈H₈O₄). This may enhance membrane permeability but reduce aqueous solubility.

- Biological Activity: Hydroxyl groups (e.g., 2,3,4-trihydroxy substitution in gallacetophenone) are critical for tyrosinase inhibition , whereas ethoxy substitution likely diminishes this activity due to reduced hydrogen-bonding capacity.

Enzyme Inhibition

- Tyrosinase Inhibition: 1-(2,3,4-Trihydroxyphenyl)ethanone (gallacetophenone) demonstrates potent anti-melanogenic activity by binding to human tyrosinase via hydrogen bonding and hydrophobic interactions . In contrast, ethoxy-substituted analogs lack hydroxyl groups necessary for this mechanism.

- α-Glucosidase Inhibition: Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit enhanced inhibitory activity with increasing hydroxylation . Triethoxy substitution, lacking hydroxyl groups, is expected to show reduced efficacy.

Antifungal and Antimicrobial Potential

- Metal complexes of ethanone-based azo dyes (e.g., APEHQ ligand) show enhanced antifungal activity compared to free ligands, suggesting that coordination chemistry could be explored for triethoxy derivatives .

Substituent Position and Similarity Analysis

- Positional Effects: Substituent placement significantly impacts bioactivity. For example, 1-(3,4-dimethoxyphenyl)ethanone (similarity score 0.86 to triethoxy analog) shares electronic characteristics but differs in steric bulk.

- Similarity Metrics: The Tanimoto coefficient analysis (e.g., for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3,4-trihydroxyphenyl)ethanone) shows that structural similarity decreases with substituent variation, impacting molecular interactions .

Preparation Methods

Reaction Mechanism and Conditions

The phenolic hydroxyl groups undergo deprotonation by a base (e.g., K₂CO₃), forming phenoxide ions that react with ethyl iodide via an Sₙ2 mechanism. Key parameters include:

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and solubility.

-

Temperature : Reflux conditions (80–100°C) accelerate reaction kinetics.

-

Stoichiometry : A 3:1 molar ratio of ethyl iodide to precursor ensures complete substitution.

A representative procedure involves stirring 2,3,4-trihydroxyacetophenone (1 equiv) with ethyl iodide (3.3 equiv) and K₂CO₃ (3.5 equiv) in DMF at 90°C for 24 hours. Post-reaction processing includes neutralization, extraction with dichloromethane, and silica gel chromatography (ethyl acetate/hexane gradient).

Yield Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ethyl iodide excess | 10% | Minimizes di-/mono-ethoxy byproducts |

| Reaction time | 18–24 h | Balances conversion vs. decomposition |

| Base strength | K₂CO₃ > NaOH | Reduces esterification side reactions |

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity, increasing yields from ~65% to 82% in pilot studies.

Friedel-Crafts Acylation of 1,2,3-Triethoxybenzene

An alternative approach introduces the acetyl group via Friedel-Crafts acylation after ethylating the aromatic ring.

Synthetic Sequence

Challenges and Solutions

-

Electron-donating effects : Triethoxy substituents deactivate the ring, requiring prolonged reaction times (48–72 h) for complete conversion.

-

Regioselectivity : The 4-position becomes the dominant acetylation site due to steric hindrance at adjacent ethoxy groups.

Enzymatic Hydrolysis of Trimethoxy Analogues

Emerging biocatalytic methods convert 2,3,4-trimethoxyacetophenone to the triethoxy derivative via sequential demethylation and ethylation:

-

Demethylation : Candida antarctica lipase B (CAL-B) catalyzes methoxy group hydrolysis in phosphate buffer (pH 7.0).

-

Ethylation : Recombinant Escherichia coli expressing O-ethyltransferase performs regioselective ethylation using ethanol as substrate.

| Step | Enzyme | Conditions | Conversion Efficiency |

|---|---|---|---|

| Demethylation | CAL-B | 37°C, 24 h | 78% |

| Ethylation | O-ethyltransferase | 30°C, NADPH cofactor | 63% |

This green chemistry approach avoids harsh reagents but currently suffers from scalability limitations.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation | 75–82 | >98 | High | Moderate (halogenated waste) |

| Friedel-Crafts | 68–71 | 95 | Moderate | High (acidic waste) |

| Biocatalytic | 45–50 | 88 | Low | Low |

Industrial Production Considerations

Large-scale synthesis prioritizes the alkylation route due to established infrastructure for handling ethyl iodide. Continuous flow reactors reduce reaction times to 4–6 hours by improving heat/mass transfer. Critical quality control measures include:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2,3,4-Triethoxyphenyl)ethanone under laboratory conditions?

- Methodology :

- Friedel-Crafts Acylation : React 2,3,4-triethoxybenzene with acetyl chloride in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions. Monitor reaction progress via TLC and purify via column chromatography .

- Hydroxyl Group Protection : If starting from 2,3,4-trihydroxyacetophenone (e.g., ), protect hydroxyl groups via ethylation using ethyl bromide and K₂CO₃ in DMF before acylation.

- Key Considerations :

- Solvent choice (e.g., dichloromethane for Friedel-Crafts) impacts reaction efficiency.

- Ethoxy groups may sterically hinder acylation; elevated temperatures (80–100°C) improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm⁻¹ and ethoxy C-O stretches at 1250–1050 cm⁻¹. Prepare samples as KBr pellets or in CCl₄ .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 254 (C₁₃H₁₈O₄⁺) and fragment ions (e.g., loss of ethoxy groups) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm, coupling patterns) and ethoxy methyl groups (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy substituents influence regioselectivity in substitution reactions?

- Case Study :

- Nucleophilic Substitution : Ethoxy groups at 2,3,4-positions create steric hindrance, directing electrophiles to para positions. Compare reactivity with mono- or di-substituted analogs (e.g., ).

- Electronic Effects : Ethoxy groups are electron-donating, activating the ring toward electrophilic substitution. Use Hammett σ⁺ constants to predict reaction rates .

- Experimental Design :

- Perform competitive reactions with substituent-varied analogs (e.g., fluoro vs. ethoxy) and analyze products via GC-MS .

Q. How can computational models resolve contradictions in experimental data (e.g., conflicting reaction yields)?

- Approach :

- QSAR/QSPR Modeling : Predict reaction outcomes (e.g., yields, byproducts) using descriptors like steric volume, dipole moment, and HOMO-LUMO gaps ( ).

- DFT Calculations : Optimize transition states for Friedel-Crafts acylation to identify steric bottlenecks (e.g., AlCl₃ vs. FeCl₃ catalysis) .

Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

- Methodology :

- Directed Ortho-Metalation : Use TMPMgCl·LiCl to deprotonate the ring and introduce halogens or alkyl groups at specific positions .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to attach aryl/heteroaryl groups to the ethanone backbone .

- Data Analysis :

- Compare reaction outcomes (yields, regioselectivity) using HPLC with UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.